t-Boc-Aminooxy-PEG7-azide is a specialized chemical compound utilized primarily in bioconjugation and drug development processes. It is classified as a polyethylene glycol (PEG) derivative that incorporates an aminooxy group and a tert-butyloxycarbonyl (t-Boc) protecting group, alongside an azide functional group. This compound is significant for its role in facilitating the conjugation of biomolecules, particularly in the context of antibody-drug conjugates and other therapeutic applications.
t-Boc-Aminooxy-PEG7-azide can be sourced from various chemical suppliers, including MedChemExpress and BroadPharm, which provide detailed specifications and safety datasheets for this compound. It falls under the category of PROTAC linkers, which are essential in the development of targeted protein degradation technologies. The molecular formula for t-Boc-Aminooxy-PEG7-azide is , with a molecular weight of approximately 468.59 g/mol .
The synthesis of t-Boc-Aminooxy-PEG7-azide typically involves several key steps:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and the stoichiometry of reactants to ensure high yields and purity of the final product. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of t-Boc-Aminooxy-PEG7-azide.
The molecular structure of t-Boc-Aminooxy-PEG7-azide features a linear PEG chain with an aminooxy terminus protected by a t-Boc group and an azide substituent. The presence of these functional groups allows for versatile applications in bioconjugation.
t-Boc-Aminooxy-PEG7-azide participates in various chemical reactions, primarily involving:
These reactions are crucial for the development of complex biomolecular architectures, enabling researchers to create targeted therapies by linking drugs to specific proteins or antibodies.
The mechanism by which t-Boc-Aminooxy-PEG7-azide operates involves its ability to form stable linkages through click chemistry, allowing for precise modifications of biomolecules. This process enhances the therapeutic efficacy and specificity of drug candidates by ensuring that they are delivered directly to their target sites within biological systems.
Relevant data indicates that careful handling and storage are necessary to maintain the integrity of t-Boc-Aminooxy-PEG7-azide during experimental procedures .
t-Boc-Aminooxy-PEG7-azide has numerous scientific applications, including:
t-Boc-Aminooxy-PEG7-azide (chemical formula: C₂₁H₄₂N₄O₁₀; molecular weight: 510.6 g/mol) represents a sophisticated bifunctional reagent engineered for precision conjugation in complex biological systems [4] [6]. This compound integrates two orthogonal reactive handles: a Boc-protected aminooxy group and a terminal azide functionality. The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with alkynes, DBCO, or BCN groups, forming stable triazole linkages under physiologically compatible conditions [2] [6] [8]. Meanwhile, the Boc-protected aminooxy moiety can be selectively deprotected under mild acidic conditions to reveal a reactive aminooxy group, enabling conjugation with carbonyl groups (aldehydes or ketones) to form stable oxime linkages [5] [8]. This dual functionality enables sequential conjugation strategies essential for constructing complex biomolecular architectures like antibody-drug conjugates (ADCs) without cross-reactivity [6].
The extended PEG7 spacer (containing seven ethylene oxide units) significantly enhances the compound's performance in bioorthogonal applications. This hydrophilic linker improves water solubility, reduces steric hindrance during conjugation events, and provides spatial separation between conjugated entities—critical for maintaining the biological activity of conjugated biomolecules [4] [7]. Studies demonstrate that PEG spacers of this length optimize reaction kinetics in click chemistry applications while minimizing non-specific binding [6] [9].
Table 1: Reaction Kinetics of Azide-Based Click Chemistry Reactions Enabled by t-Boc-Aminooxy-PEG7-azide
Reaction Type | Catalyst/Strain | Rate Constant (M⁻¹s⁻¹) | Applications |
---|---|---|---|
CuAAC | Copper(I) | 0.5-1.5 × 10³ | ADC synthesis, surface functionalization |
SPAAC | DBCO/BCN | 0.1-2.5 × 10⁻¹ | Live-cell labeling, in vivo imaging |
Oxime Ligation | Aniline (optional) | 1-10 × 10⁻² | Glycoconjugate synthesis, protein modification |
The PEG7 spacer in t-Boc-Aminooxy-PEG7-azide serves as a versatile molecular tether that addresses key challenges in bioconjugate chemistry. Comprising seven ethylene glycol units, this hydrophilic linker confers approximately 22-30 Å of spatial separation between conjugated molecules [4] [7]. This distance is critical for: (1) Preventing steric interference between large biomolecules (e.g., antibodies and cytotoxic payloads in ADCs); (2) Enhancing solubility and stability of hydrophobic drug molecules in aqueous biological environments; and (3) Reducing aggregation propensity in conjugated therapeutic proteins [6] [9]. The ethylene oxide backbone exhibits exceptional biocompatibility and minimal immunogenicity, making it ideal for in vivo applications [7].
Compared to shorter PEG variants (e.g., PEG2 or PEG4), the PEG7 spacer offers optimized flexibility and length for advanced applications. Shorter linkers may constrain conformational freedom in conjugated biomolecules, while longer chains (e.g., >PEG12) can introduce excessive flexibility leading to reduced targeting efficiency [5] [7] [9]. The PEG7 length demonstrates superior performance in ADC constructs where payload release kinetics directly impact therapeutic efficacy [6]. Additionally, the polyether structure resists enzymatic degradation, enhancing the plasma stability of conjugates—a crucial factor for systemic therapeutics [4] [7].
Table 2: Comparative Analysis of Azide-Functionalized PEG Linkers
Linker Type | PEG Units | Molecular Weight (g/mol) | Key Advantages | Common Applications |
---|---|---|---|---|
t-Boc-Aminooxy-PEG2-azide | 2 | 290.32 | Compact size, cost-effective | Small molecule conjugates |
t-Boc-Aminooxy-PEG7-azide | 7 | 510.60 | Balanced length/solubility | ADCs, protein therapeutics |
Aminooxy-PEG11-azide | 11 | ~570.70 | Maximal solubility | Nanoparticle coating |
H₂N-PEG23-azide | 23 | ~1,000 | Extreme hydrophilicity | Diagnostic imaging agents |
The development of t-Boc-Aminooxy-PEG7-azide reflects a deliberate evolution in linker design philosophy that began with monofunctional PEG reagents in the 1990s. Early heterobifunctional crosslinkers like NHS ester-maleimide combinations suffered from non-specificity and hydrolysis instability [6] [10]. The introduction of click chemistry principles (Nobel Prize in Chemistry, 2022) revolutionized the field by enabling chemoselective reactions under physiological conditions [6] [10]. First-generation azide-alkyne reagents (e.g., simple alkyl azides) exhibited poor aqueous solubility and limited biocompatibility, driving the incorporation of PEG spacers to enhance hydrophilicity [7] [9].
The specific integration of Boc-protected aminooxy groups emerged as a solution to orthogonality challenges in multi-step conjugations. Before this innovation, researchers struggled with competing reactivities when attempting sequential modifications of biomolecules [5] [8]. The temporal control offered by acid-labile Boc protection (deprotectable with trifluoroacetic acid) allows users to stage conjugation events—first performing azide-based click chemistry, followed by deprotection and oxime ligation [2] [5]. This capability became particularly valuable with the rise of complex therapeutic modalities like PROTACs (proteolysis-targeting chimeras) that require ternary assemblies [8].
The progression from early analogs to PEG7-optimized structures is evidenced in commercial catalogs. t-Boc-Aminooxy-PEG2-azide (CAS: 252378-68-0) entered research markets in the early 2000s, followed by PEG4 and PEG7 variants optimized for ADC development [5] [8]. Current trends focus on increasing architectural precision, with suppliers now offering GMP-grade t-Boc-Aminooxy-PEG7-azide to support clinical-stage bioconjugates [2] [4].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: